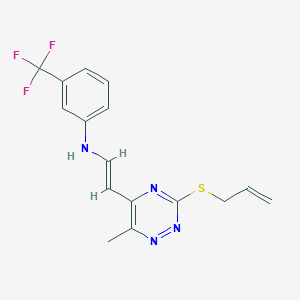

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, as seen in the creation of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline, which was achieved through alkylation, Heck reaction, and reduction processes . Similarly, the synthesis of G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit required SN2-Ar aminations, N-acylations, and Williamson etherifications, demonstrating the intricate steps needed to construct dendritic molecules . These methods highlight the versatility and complexity of synthetic routes in organic chemistry, which could be analogous to the synthesis of "N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline".

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and reactivity. For instance, the crystal structure of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline was determined using X-ray crystallography and further supported by computational methods such as HF and DFT/B3LYP . These techniques provide detailed insights into the molecular geometry, which is essential for predicting the behavior of "this compound".

Chemical Reactions Analysis

The reactivity of anilines can be influenced by the presence of substituents on the aromatic ring. In the case of TiCl4-induced N-methyleneamine equivalents, the addition of allyl nucleophiles led to the formation of 1,2,3,4-tetrahydroquinolines and homoallylic anilines . This indicates that the allylsulfanyl group in "this compound" could similarly participate in nucleophilic addition reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of anilines are influenced by their molecular structure. For example, the optical properties of 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline were investigated using UV-Vis and fluorescence spectra . The dendritic melamines based on 4-(n-octyloxy)aniline exhibited self-assembly behavior, which was analyzed using TEM and supported by DFT calculations and spectroscopic methods . These studies suggest that "this compound" may also display unique optical and self-assembly properties, which could be explored through similar analytical techniques.

Scientific Research Applications

Triazine-Based Compounds in Medicinal Chemistry

Triazine derivatives, including compounds structurally related to N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline, have been extensively studied for their potential in medicinal chemistry. They exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, anticonvulsant, and more. This broad range of pharmacological activities makes triazine an interesting core moiety for drug development. The research on triazine derivatives has led to the synthesis and evaluation of numerous synthetic derivatives with promising pharmacological profiles, suggesting that triazines may play a significant role in the future of drug discovery (Verma, Sinha, & Bansal, 2019).

Triazine Derivatives for Antitumor Activities

Recent literature has emphasized the antitumor activities of 1,2,3-triazines and their benzo- and hetero-fused derivatives, highlighting their efficacy and the simplicity of their synthesis. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. The review of literature from the end of the last century to 2016 showcases the potential of 1,2,3-triazine and related compounds as scaffolds for developing antitumor agents (Cascioferro, Parrino, Spanò, Carbone, Montalbano, Barraja, Diana, & Cirrincione, 2017).

Triazine-Based Mesogens for Liquid Crystal Applications

The research on 1,3,5-triazine-based mesogens has been gaining attention due to their importance in charge and energy transport applications and their potential in organo-electronic applications. Triazine-based discotic liquid crystals, explored in recent years, highlight the structural modifications undertaken by researchers to alter properties for basic research and materials aimed at commercial success in liquid crystal displays and other applications. This area demonstrates the versatility of triazine derivatives beyond pharmaceuticals, encompassing materials science and technology (Devadiga & Ahipa, 2019).

properties

IUPAC Name |

N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4S/c1-3-9-24-15-21-14(11(2)22-23-15)7-8-20-13-6-4-5-12(10-13)16(17,18)19/h3-8,10,20H,1,9H2,2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRYDINDRHBKRR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

![4-(4-Cyclopentylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2526882.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)

![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)